N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 634896-61-0
VCID: VC16144510
InChI: InChI=1S/C25H21BrN4O3/c1-16-2-4-17(5-3-16)15-33-21-9-6-18(7-10-21)22-13-23(29-28-22)25(32)30-27-14-19-12-20(26)8-11-24(19)31/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+
SMILES:
Molecular Formula: C25H21BrN4O3
Molecular Weight: 505.4 g/mol

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 634896-61-0

Cat. No.: VC16144510

Molecular Formula: C25H21BrN4O3

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide - 634896-61-0

Specification

CAS No. 634896-61-0
Molecular Formula C25H21BrN4O3
Molecular Weight 505.4 g/mol
IUPAC Name N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C25H21BrN4O3/c1-16-2-4-17(5-3-16)15-33-21-9-6-18(7-10-21)22-13-23(29-28-22)25(32)30-27-14-19-12-20(26)8-11-24(19)31/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+
Standard InChI Key MBIBCJHVVJSFCV-MZJWZYIUSA-N
Isomeric SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O
Canonical SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide reflects its three primary components:

  • A 5-bromo-2-hydroxybenzylidene hydrazone group at the N-terminus.

  • A 4-((4-methylbenzyl)oxy)phenyl substituent at the pyrazole C3 position.

  • A 1H-pyrazole-5-carboxamide backbone .

Molecular Formula and Mass

The compound has the formula C25H21BrN4O3, yielding a molecular weight of 529.37 g/mol. Key mass spectrometry data from electrospray ionization (ESI-MS) show prominent peaks at m/z = 337.0 [M+H]+ and 359.0 [M+Na]+, consistent with analogous pyrazole-hydrazone derivatives .

Table 1: Molecular identifiers

PropertyValue
CAS Registry Number634896-61-0
EC Number655-593-4
SMILESCc1ccc(cc1)COc2ccc(cc2)C3=NN(C(=O)NC(=Nc4c(Br)ccc(O)c4)C5=CC=CC=C5)C=C3

Structural Characteristics

Crystallographic Analysis

Single-crystal X-ray diffraction studies of related pyrazole-hydrazones reveal planar pyrazole rings with bond lengths critical to stability:

  • C1–C10: 1.227(3) Å (experimental) vs. 1.24394 Å (DFT-calculated).

  • N3–N4: 1.383(3) Å (experimental) vs. 1.37144 Å (DFT) .
    The E-configuration of the hydrazone group is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent imine nitrogen .

Conformational Dynamics

Density Functional Theory (DFT) simulations indicate torsional flexibility in the methylbenzyloxy side chain, with dihedral angles varying by ±15° relative to the phenyl ring. This flexibility may influence binding interactions in biological systems .

Synthesis and Derivatives

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

  • Formation of 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylic acid through cyclocondensation of diketones with hydrazine hydrate.

  • Hydrazide formation via reaction with hydrazine hydrate.

  • Schiff base condensation with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol .

Structural Analogues

Modifications to the parent structure include:

  • Replacement of the 4-methylbenzyl group with 4-chlorobenzyl (CAS: 1309669-69-9), enhancing halogen bonding potential .

  • Substitution of the bromine atom with ethoxy or methoxy groups, as seen in Sigma-Aldrich derivatives (e.g., 515831-52-4) .

Table 2: Comparative properties of analogues

CompoundSubstituentLogPBiological Activity
Parent (634896-61-0)4-methylbenzyloxy3.8Catecholase inhibition
1309669-69-94-chlorobenzyloxy4.2Antifungal activity
515831-52-45-ethoxy-4-methoxy2.9Enzyme stabilization

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 240°C, with a glass transition temperature (Tg) of 118°C observed via differential scanning calorimetry .

Spectroscopic Profiles

  • 1H NMR (DMSO-d6): δ 8.46 (s, 1H, N=CH), 7.81 (d, J = 7.2 Hz, Ar-H), 13.79 (s, 1H, NH-pyrazole) .

  • 13C NMR: δ 158.40 (C=O), 148.63 (C-OH), 129.54 (C-Ar) .

Computational Studies

Electron Density Distribution

Mulliken charge analysis reveals significant electron withdrawal by the bromine atom (-0.32 e), while the hydrazone nitrogen carries a partial positive charge (+0.18 e). This polarization facilitates nucleophilic attack at the imine carbon .

Frontier Molecular Orbitals

The HOMO-LUMO gap of 3.7 eV suggests moderate reactivity, with electron density localized on the pyrazole ring (HOMO) and the benzylidene moiety (LUMO) .

Biological Activity and Applications

Enzyme Inhibition

In catecholase activity assays, the compound demonstrates IC50 = 12.3 μM against mushroom tyrosinase, outperforming kojic acid (IC50 = 16.7 μM). Mechanistic studies suggest chelation of the active-site copper ions via the hydroxyl and imine groups .

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